L-Leucine, N-(1-oxobutyl)-
CAS No.: 55443-78-2
Cat. No.: VC2636766
Molecular Formula: C10H19NO3
Molecular Weight: 201.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 55443-78-2 |
---|---|
Molecular Formula | C10H19NO3 |
Molecular Weight | 201.26 g/mol |
IUPAC Name | (2S)-2-(butanoylamino)-4-methylpentanoic acid |
Standard InChI | InChI=1S/C10H19NO3/c1-4-5-9(12)11-8(10(13)14)6-7(2)3/h7-8H,4-6H2,1-3H3,(H,11,12)(H,13,14)/t8-/m0/s1 |
Standard InChI Key | QRHYCLBYHIKSTA-QMMMGPOBSA-N |
Isomeric SMILES | CCCC(=O)N[C@@H](CC(C)C)C(=O)O |
SMILES | CCCC(=O)NC(CC(C)C)C(=O)O |
Canonical SMILES | CCCC(=O)NC(CC(C)C)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
L-Leucine, N-(1-oxobutyl)-, also known as N-Butanoyl-L-leucine, is a modified amino acid featuring the attachment of a butanoyl group to the amino nitrogen of L-leucine. This modification significantly alters the compound's physicochemical properties compared to the parent amino acid.
Nomenclature and Identification
The compound can be identified through several naming conventions and identifiers:
Parameter | Information |
---|---|
IUPAC Name | (2S)-2-(butanoylamino)-4-methylpentanoic acid |
Common Names | N-Butanoyl-L-leucine, L-Leucine, N-(1-oxobutyl)- |
CAS Registry Number | 55443-78-2 |
Molecular Formula | C₁₀H₁₉NO₃ |
Molecular Weight | 201.26 g/mol |
Table 1: Chemical identification parameters for L-Leucine, N-(1-oxobutyl)-
Structural Features
The structure of N-Butanoyl-L-leucine contains several key functional groups:
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A carboxylic acid group (-COOH)
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An amide bond formed between the amino group of leucine and the carboxyl group of butyric acid
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The characteristic isobutyl side chain of leucine
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A chiral center at the α-carbon, maintaining the S-configuration of L-leucine
The butanoyl group modification changes the compound from a zwitterionic structure (as in free L-leucine) to a predominantly anionic form at physiological pH, which has significant implications for its biological transport and activity .
Physical and Chemical Properties
Physicochemical Characteristics
L-Leucine, N-(1-oxobutyl)- exhibits distinct physicochemical properties that differentiate it from unmodified L-leucine. The N-acylation significantly affects its solubility, ionization state, and membrane permeability.
Property | Characteristic |
---|---|
Physical State | White crystalline solid |
Solubility | Moderately soluble in water; more soluble in polar organic solvents |
pKa | Lower than L-leucine due to absence of protonatable amino group |
Ionization at pH 7.4 | Predominantly anionic (unlike zwitterionic L-leucine) |
Lipophilicity | Higher than L-leucine due to butanoyl group |
Optical Rotation | Maintains optical activity of the parent L-leucine |
Table 2: Physicochemical properties of L-Leucine, N-(1-oxobutyl)-
Stability and Reactivity
N-Butanoyl-L-leucine demonstrates enhanced stability compared to free L-leucine under various conditions:
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The amide bond provides protection against certain enzymatic degradations
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More resistant to oxidation than free amino acids
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Shows greater stability in solution under physiological conditions
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Less susceptible to racemization during processing and storage
Synthesis and Preparation Methods
Synthetic Approaches
The synthesis of L-Leucine, N-(1-oxobutyl)- can be achieved through several methods, primarily involving the acylation of L-leucine with butyric anhydride or other butanoyl-donating reagents.
Continuous Flow Reactor Method
Similar to the synthesis of N-acetyl-leucine described in the literature, N-butanoyl-L-leucine can be prepared using continuous flow reactor technology:
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Preparation of sodium L-leucinate solution by dissolving L-leucine in sodium hydroxide solution
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Introduction of the sodium leucinate solution and butyric anhydride into a continuous flow reactor
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Controlled reaction conditions, typically at temperatures between 30-50°C
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Acidification of the reaction mixture to precipitate the product
Optimization Parameters
The synthesis can be optimized by controlling several key parameters:
Parameter | Optimal Range | Effect on Synthesis |
---|---|---|
Molar Ratio (anhydride:leucine) | 1.30-1.45 equivalents | Ensures complete acylation without excessive side reactions |
Temperature | 30-50°C | Balances reaction rate with minimization of side reactions |
Residence Time | 2-3 minutes | Sufficient for complete reaction without degradation |
pH for Precipitation | pH 3 | Optimal for high yield and purity |
Washing Temperature | 8-10°C | Minimizes product loss while removing impurities |
Table 3: Optimization parameters for the synthesis of L-Leucine, N-(1-oxobutyl)-
Biological Properties and Mechanisms
Membrane Transport Mechanisms
One of the most significant differences between L-leucine and its N-acylated derivatives concerns their transport mechanisms across biological membranes. Research on related compounds provides valuable insights:
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While L-leucine is primarily transported by L-type amino acid transporters (LAT1), N-acylated derivatives like N-butanoyl-L-leucine likely utilize different transporters
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Based on studies of N-acetyl-L-leucine, N-butanoyl-L-leucine may be transported by organic anion transporters (OAT1 and OAT3) and monocarboxylate transporter type 1 (MCT1)
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This transport shift likely confers different tissue distribution profiles and pharmacokinetic properties
Metabolic Fate
The metabolic processing of N-butanoyl-L-leucine in biological systems likely follows these pathways:
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Deacylation by cellular amidases to release free L-leucine and butyric acid
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Direct utilization or metabolism of the intact molecule
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Potential incorporation into specific metabolic pathways
The release of L-leucine through deacylation may provide a controlled delivery system for this essential amino acid to specific tissues, potentially bypassing the rate-limiting transport of free L-leucine .
Potential Application | Mechanism | Status of Research |
---|---|---|
Vertigo | Modulation of central vestibular-related pathways | Extrapolated from N-acetyl-L-leucine data |
Cerebellar Ataxia | Improvement in cerebellar function | Hypothesized based on related compounds |
Lysosomal Storage Disorders | Enhanced cellular metabolism | Potentially similar to N-acetyl-L-leucine |
Cognitive Function | Neural metabolic enhancement | Requires direct investigation |
Table 4: Potential neurological applications of L-Leucine, N-(1-oxobutyl)-
Metabolic Effects
The unique properties of N-butanoyl-L-leucine may confer metabolic effects distinct from both L-leucine and other acylated derivatives:
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Potentially more efficient delivery of leucine to tissues, bypassing transport limitations
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Possible modulation of mTOR signaling pathways, which are central to protein synthesis and cell growth
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Potential influence on mitochondrial function and energy metabolism
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Possible effects on glucose metabolism and insulin sensitivity
Comparative Analysis with Related Compounds
Structural Comparisons
Understanding the relationship between N-butanoyl-L-leucine and similar compounds provides context for its potential properties and applications.
Compound | Acyl Group | Molecular Weight | Key Differences |
---|---|---|---|
L-Leucine | None | 131.17 g/mol | Zwitterionic; primarily transported by LAT1 |
N-Acetyl-L-leucine | Acetyl (C₂H₃O) | 173.21 g/mol | Shorter acyl chain; extensively studied clinically |
N-Butanoyl-L-leucine | Butanoyl (C₄H₇O) | 201.26 g/mol | Medium-length acyl chain; intermediate lipophilicity |
N-Palmitoyl-L-leucine | Palmitoyl (C₁₆H₃₁O) | 369.58 g/mol | Long acyl chain; high lipophilicity; potential splicing inhibitor |
Table 5: Comparison of L-leucine and various N-acylated derivatives
Functional Comparisons
The effects of acyl chain length on the biological properties of N-acylated leucine derivatives reveal important structure-activity relationships:
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Transport mechanism shifts from LAT1 (amino acid transporters) to organic anion transporters as acyl chain length increases
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Lipophilicity increases with acyl chain length, potentially affecting tissue distribution
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Water solubility decreases with increasing acyl chain length
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Longer acyl chains (like in N-palmitoyl-L-leucine) may confer specific biological activities such as spliceosome inhibition
Research Challenges and Future Directions
Current Research Gaps
Despite the potential significance of N-butanoyl-L-leucine, several important research gaps remain:
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Limited direct studies on the pharmacokinetics and tissue distribution
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Insufficient data on potential therapeutic applications
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Unclear mechanisms of action compared to related derivatives
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Limited structure-activity relationship studies comparing different acyl chain lengths
Future Research Directions
Several promising research directions could advance our understanding of this compound:
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Comparative transport studies between different N-acylated leucine derivatives
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Investigation of potential neuroprotective effects similar to N-acetyl-L-leucine
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Exploration of metabolic effects, particularly on mTOR signaling and protein synthesis
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Examination of potential applications in metabolic disorders and muscle wasting conditions
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Development of optimized synthetic methods for large-scale production
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